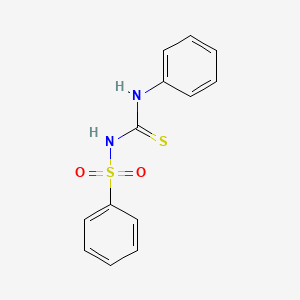

N-Phenyl-N'-phenylsulfonylthiourea

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S2/c16-19(17,12-9-5-2-6-10-12)15-13(18)14-11-7-3-1-4-8-11/h1-10H,(H2,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZVRFYALJGUCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20947423 | |

| Record name | N-(Benzenesulfonyl)-N'-phenylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24539-87-5 | |

| Record name | Urea, 1-phenyl-3-(phenylsulfonyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Benzenesulfonyl)-N'-phenylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies

Established Synthetic Pathways for N-Phenyl-N'-phenylsulfonylthiourea

The primary and most established method for synthesizing N-Phenyl-N'-phenylsulfonylthiourea involves the reaction between phenylisothiocyanate and a suitable sulfonamide precursor.

The fundamental reaction for the synthesis of N-Phenyl-N'-phenylsulfonylthiourea is the nucleophilic addition of benzenesulfonamide (B165840) to phenylisothiocyanate. The mechanism proceeds through the attack of the nitrogen atom of the sulfonamide on the electrophilic carbon atom of the isothiocyanate group.

The reaction is often facilitated by the presence of a base, which deprotonates the sulfonamide, increasing its nucleophilicity and thereby promoting the reaction. The general mechanism can be outlined as follows:

Deprotonation of the Sulfonamide: A base abstracts a proton from the sulfonamide, generating a more nucleophilic sulfonamide anion.

Nucleophilic Attack: The sulfonamide anion attacks the central carbon atom of the phenylisothiocyanate.

Protonation: The resulting intermediate is protonated, typically by the conjugate acid of the base used or during workup, to yield the final N-Phenyl-N'-phenylsulfonylthiourea product.

While the reaction can proceed without a catalyst, the use of a base is common to improve reaction rates and yields.

The efficiency of N-Phenyl-N'-phenylsulfonylthiourea synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the nature of the catalyst or base.

Commonly used solvents for this type of reaction include acetone (B3395972), acetonitrile, and dimethylformamide (DMF). The selection of the solvent can influence the solubility of the reactants and the reaction rate. Temperature also plays a crucial role, with elevated temperatures often leading to faster reaction times. However, excessively high temperatures can lead to the decomposition of the product or starting materials.

The use of a catalyst, particularly a base, is a critical factor in optimizing the synthesis. Various bases such as triethylamine, pyridine, and potassium carbonate have been employed to facilitate the reaction. The choice of base can affect the reaction rate and the purity of the final product. For instance, the use of a solid-supported base can simplify the purification process.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Acetone | Acetonitrile | DMF |

| Temperature | Room Temperature | 50 °C | 80 °C |

| Catalyst | Triethylamine | Potassium Carbonate | None |

| Yield (%) | Varies | Varies | Varies |

This is a representative table; specific yields for N-Phenyl-N'-phenylsulfonylthiourea under these exact conditions would require specific experimental data not broadly available in the public domain.

While the direct reaction of phenylisothiocyanate and benzenesulfonamide is the most common route, alternative methods for the synthesis of related sulfonylthioureas have been developed. One such method is a one-pot synthesis of thio-augmented sulfonylureas from sulfonylureas, which could potentially be adapted for N-Phenyl-N'-phenylsulfonylthiourea. nih.govacs.org This approach avoids the direct handling of potentially hazardous isothiocyanates.

Another approach involves the use of solid-phase synthesis techniques, which can be advantageous for the preparation of libraries of related compounds and for simplifying purification.

| Synthetic Protocol | Advantages | Disadvantages |

| Direct Reaction | Simple, well-established. | May require purification, handling of isothiocyanates. |

| One-Pot from Sulfonylurea | Avoids direct use of isothiocyanates, potentially more efficient. nih.govacs.org | May require specific starting materials and reaction conditions. |

| Solid-Phase Synthesis | Amenable to high-throughput synthesis, simplified purification. | May have lower overall yields, requires specialized equipment. |

Derivatization and Structural Modification Strategies for N-Phenyl-N'-phenylsulfonylthiourea Analogues

The synthesis of analogues of N-Phenyl-N'-phenylsulfonylthiourea is of significant interest for structure-activity relationship studies in various applications.

The introduction of various substituents on the phenyl rings of N-Phenyl-N'-phenylsulfonylthiourea can be achieved by using appropriately substituted starting materials. For instance, substituted anilines can be used to generate a range of substituted phenylisothiocyanates, which can then be reacted with benzenesulfonamide. Similarly, substituted benzenesulfonamides can be reacted with phenylisothiocyanate.

The nature and position of the substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl rings can significantly influence the electronic properties and three-dimensional structure of the final molecule, which in turn can affect its biological activity.

The thiourea (B124793) core of N-Phenyl-N'-phenylsulfonylthiourea offers opportunities for structural modification. One common modification is the S-alkylation of the thiourea group to form isothiourea derivatives. This can be achieved by reacting the N-sulfonylthiourea with an alkyl halide in the presence of a base.

Another modification involves the replacement of the sulfur atom with other chalcogens, such as selenium, to produce N-sulfonylselenoureas. Furthermore, the thiourea moiety can be used as a precursor for the synthesis of various heterocyclic compounds. For example, cyclization reactions of N-sulfonylthioureas can lead to the formation of thiazole (B1198619) or thiadiazine derivatives. These modifications can lead to compounds with significantly different chemical and biological properties. Research has also explored the use of thiourea bioisosteres, such as cyanoguanidine and 2,2-diamino-1-nitroethene, to replace the thiourea scaffold in drug discovery programs. nih.gov

Multi-Step Synthetic Protocols for Advanced N-Phenyl-N'-phenylsulfonylthiourea Derivatives

The synthesis of advanced derivatives of N-Phenyl-N'-phenylsulfonylthiourea often involves a convergent approach where the key thiourea linkage is formed in the final steps. A common strategy involves the reaction of a substituted phenyl isothiocyanate with a corresponding substituted benzenesulfonamide. This method allows for significant diversity in the final products by simply varying the starting materials.

The general synthetic scheme can be outlined as follows:

Step 1: Synthesis of Substituted Phenyl Isothiocyanates

Substituted anilines are the primary precursors for generating a range of phenyl isothiocyanates. The reaction is typically carried out by treating the aniline (B41778) with thiophosgene (B130339) (CSCl₂) or a less hazardous equivalent like carbon disulfide (CS₂) in the presence of a base. For instance, a substituted aniline can be reacted with carbon disulfide and a base such as triethylamine, followed by the addition of a coupling agent like di-tert-butyl dicarbonate (B1257347) (Boc)₂O to facilitate the formation of the isothiocyanate intermediate. nih.gov

Step 2: Synthesis of Substituted Benzenesulfonamides

A variety of substituted benzenesulfonamides can be prepared by the reaction of the corresponding substituted benzenesulfonyl chloride with ammonia (B1221849) or an appropriate amine. The benzenesulfonyl chlorides are, in turn, accessible from the respective sulfonic acids or by direct sulfonation of the aromatic ring followed by chlorination.

Step 3: Coupling of Phenyl Isothiocyanate and Benzenesulfonamide

The final step involves the nucleophilic addition of the deprotonated benzenesulfonamide to the electrophilic carbon of the phenyl isothiocyanate. The reaction is typically conducted in an aprotic solvent, such as acetone or acetonitrile, and may be facilitated by a base to deprotonate the sulfonamide. This reaction yields the target N-aryl-N'-arylsulfonylthiourea derivative.

The versatility of this multi-step approach is highlighted in the following table, which illustrates the potential for creating a library of derivatives by varying the substituents on the aniline and benzenesulfonyl chloride precursors.

| Precursor 1: Substituted Aniline | Precursor 2: Substituted Benzenesulfonyl Chloride | Resulting N-Phenyl-N'-phenylsulfonylthiourea Derivative |

| Aniline | Benzenesulfonyl chloride | N-Phenyl-N'-phenylsulfonylthiourea |

| 4-Chloroaniline | Benzenesulfonyl chloride | N-(4-Chlorophenyl)-N'-phenylsulfonylthiourea |

| Aniline | 4-Methylbenzenesulfonyl chloride | N-Phenyl-N'-(4-methylphenylsulfonyl)thiourea |

| 4-Methoxyaniline | 4-Nitrobenzenesulfonyl chloride | N-(4-Methoxyphenyl)-N'-(4-nitrophenylsulfonyl)thiourea |

Sustainable and Green Chemistry Approaches in N-Phenyl-N'-phenylsulfonylthiourea Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, including sulfonylureas and their thio-analogs. researchgate.net The focus is on developing more environmentally benign processes by minimizing waste, using safer reagents and solvents, and improving energy efficiency. researchgate.net

For the synthesis of N-Phenyl-N'-phenylsulfonylthiourea, several green chemistry strategies can be implemented:

Use of Safer Reagents: Traditional methods for generating isothiocyanates often employ highly toxic thiophosgene. Greener alternatives involve the use of carbon disulfide in combination with a solid-supported base or in a one-pot reaction to minimize exposure and waste.

Alternative Solvents: The use of hazardous organic solvents can be mitigated by employing greener alternatives such as water, ethanol, or solvent-free reaction conditions. For example, the synthesis of related N-phenylmaleimides has been successfully demonstrated using a 1:1 mixture of hexane (B92381) and ethyl acetate, which are considered less harmful than chlorinated solvents. researchgate.net

Catalytic Methods: The development of catalytic methods can reduce the need for stoichiometric reagents and minimize waste. For instance, the synthesis of related sulfonylureas has been achieved using a 4-dimethylaminopyridinium N-(arylsulfonyl) carbamoylide intermediate, which offers a practical and non-hazardous route. nih.gov

Energy Efficiency: Employing microwave-assisted synthesis or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

A comparative overview of traditional versus green synthetic approaches is presented below:

| Synthetic Step | Traditional Method | Green Chemistry Approach |

| Isothiocyanate Formation | Use of thiophosgene | In-situ generation from carbon disulfide with a recyclable base |

| Solvent | Chlorinated solvents (e.g., dichloromethane) | Water, ethanol, or solvent-free conditions |

| Energy Source | Conventional heating (reflux) | Microwave irradiation or sonication |

| Catalyst | Stoichiometric base | Catalytic amount of a reusable base or phase-transfer catalyst |

By integrating these green chemistry principles, the synthesis of N-Phenyl-N'-phenylsulfonylthiourea and its derivatives can be made more sustainable and environmentally responsible, aligning with the broader goals of modern chemical manufacturing.

Structural Characterization and Advanced Analysis

Spectroscopic Elucidation of N-Phenyl-N'-phenylsulfonylthiourea

Spectroscopic techniques form the cornerstone of molecular structure determination. For N-Phenyl-N'-phenylsulfonylthiourea, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive picture of its atomic connectivity and functional group arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise placement of each atom can be deduced.

The ¹H NMR spectrum of N-Phenyl-N'-phenylsulfonylthiourea is anticipated to exhibit distinct signals corresponding to the protons on the two phenyl rings and the N-H protons of the thiourea (B124793) and sulfonamide groups. The aromatic protons would typically appear as complex multiplets in the downfield region of the spectrum. The chemical shifts of the N-H protons can be influenced by factors such as solvent and temperature, and they often appear as broad singlets.

Table 1: Predicted ¹H NMR Spectral Data for N-Phenyl-N'-phenylsulfonylthiourea

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (Phenyl group attached to N) | 7.0 - 7.5 | Multiplet | 5H |

| Aromatic Protons (Phenyl group of Phenylsulfonyl) | 7.5 - 8.0 | Multiplet | 5H |

| N-H (Thiourea) | Variable | Broad Singlet | 1H |

| N'-H (Sulfonamide) | Variable | Broad Singlet | 1H |

Note: The predicted values are based on general principles of NMR spectroscopy and data from similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The spectrum would show distinct signals for the aromatic carbons and a characteristic signal for the thiocarbonyl (C=S) carbon.

Table 2: Predicted ¹³C NMR Spectral Data for N-Phenyl-N'-phenylsulfonylthiourea

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons | 120 - 140 |

| Thiocarbonyl Carbon (C=S) | 180 - 190 |

Note: The predicted values are based on general principles of NMR spectroscopy and data from similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In N-Phenyl-N'-phenylsulfonylthiourea, key vibrational bands would correspond to the N-H, C=S, and S=O stretching frequencies. The N-H stretching vibrations typically appear as sharp to broad bands in the region of 3100-3400 cm⁻¹. The thiocarbonyl (C=S) stretching vibration is expected in the range of 1000-1200 cm⁻¹, while the symmetric and asymmetric stretching vibrations of the sulfonyl (SO₂) group would be observed around 1150 cm⁻¹ and 1350 cm⁻¹, respectively. Studies on related N-arylthiourea derivatives have shown that the positions of these bands can be influenced by substituents on the aryl rings. nih.gov

Table 3: Characteristic IR Absorption Bands for N-Phenyl-N'-phenylsulfonylthiourea

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Thiourea & Sulfonamide) | Stretching | 3100 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| S=O (Sulfonyl) | Asymmetric Stretching | ~1350 |

| S=O (Sulfonyl) | Symmetric Stretching | ~1150 |

| C=S (Thiocarbonyl) | Stretching | 1000 - 1200 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry is a powerful technique that provides the exact molecular mass of a compound with a high degree of accuracy. This precise mass measurement allows for the unambiguous determination of the molecular formula. For N-Phenyl-N'-phenylsulfonylthiourea (C₁₃H₁₂N₂O₂S₂), the expected monoisotopic mass can be calculated with high precision, confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure.

Advanced Structural Determination Techniques for N-Phenyl-N'-phenylsulfonylthiourea and its Derivatives

Beyond the fundamental spectroscopic methods, advanced techniques can provide deeper insights into the three-dimensional structure and intermolecular interactions of N-Phenyl-N'-phenylsulfonylthiourea and its derivatives. X-ray crystallography, for instance, can determine the precise bond lengths, bond angles, and crystal packing of the molecule in the solid state. This has been successfully applied to various N,N'-disubstituted thiourea derivatives, revealing details about their coordination behavior with metal ions and the nature of intermolecular hydrogen bonding. researchgate.netnih.gov

Furthermore, computational chemistry methods can be employed to model the structure and predict spectroscopic properties, which can then be compared with experimental data to validate the structural assignment. These advanced methods are crucial for understanding the structure-property relationships of this class of compounds.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal evidence of the molecular conformation, bond lengths, bond angles, and intermolecular interactions of N-Phenyl-N'-phenylsulfonylthiourea in the solid state.

Methodology Overview

The process involves growing a single crystal of the compound, which is then irradiated with an X-ray beam. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined.

Expected Structural Insights

Based on analyses of analogous thiourea and sulfonylurea compounds, a crystallographic study of N-Phenyl-N'-phenylsulfonylthiourea would be expected to reveal:

Thiourea Backbone: The central C=S bond and the adjacent C-N bonds would be of particular interest. In similar structures, the C=S bond typically exhibits a length of approximately 1.68 to 1.71 Å, and the C-N bonds are expected to have partial double bond character, with lengths in the range of 1.34 to 1.36 Å.

Molecular Conformation: The relative orientations of the phenyl and phenylsulfonyl groups would be defined by specific torsion angles. It is anticipated that the molecule would adopt a conformation that minimizes steric hindrance between these bulky groups.

Intermolecular Interactions: The presence of N-H and S=O groups suggests that the crystal packing would be significantly influenced by hydrogen bonding. N-H···O=S hydrogen bonds are a common feature in related structures, leading to the formation of dimers or extended polymeric chains. Pi-stacking interactions between the phenyl rings may also play a role in stabilizing the crystal lattice.

Illustrative Crystallographic Data Table

The following table illustrates the type of data that would be obtained from an X-ray crystallographic analysis of N-Phenyl-N'-phenylsulfonylthiourea. The values presented are hypothetical and based on typical data for related compounds.

| Parameter | Expected Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (Examples) |

| a (Å) | 8.0 - 12.0 |

| b (Å) | 9.0 - 15.0 |

| c (Å) | 15.0 - 25.0 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| C=S Bond Length (Å) | 1.68 - 1.71 |

| S=O Bond Lengths (Å) | 1.42 - 1.45 |

| C-N Bond Lengths (Å) | 1.34 - 1.36 |

| N-H···O H-Bond (Å) | 2.8 - 3.2 |

Conformational Analysis and Tautomerism Studies

The flexibility of N-Phenyl-N'-phenylsulfonylthiourea allows for multiple conformations, and the potential for tautomerism adds another layer of complexity to its structural chemistry.

Conformational Analysis

The rotation around the various single bonds (C-N, N-S, C-S) gives rise to different conformers. Computational modeling, in conjunction with spectroscopic techniques like Nuclear Magnetic Resonance (NMR), is typically employed to investigate the conformational landscape.

Key dihedral angles that would define the conformation of N-Phenyl-N'-phenylsulfonylthiourea include:

The orientation of the phenyl ring relative to the thiourea plane.

The orientation of the phenylsulfonyl group relative to the rest of the molecule.

Energy calculations for different conformers would likely indicate that the most stable conformation is one where the bulky phenyl and phenylsulfonyl groups are positioned to minimize steric clash.

Tautomerism

Thiourea derivatives can exist in tautomeric forms, primarily the thione (C=S) and thiol (C-SH) forms. For N-Phenyl-N'-phenylsulfonylthiourea, the following tautomeric equilibrium can be envisioned:

Thione Form <=> Thiol Form

In the solid state and in most common solvents, the thione form is generally the predominant tautomer for N,N'-disubstituted thioureas. Spectroscopic evidence, particularly from ¹³C NMR (the chemical shift of the thiocarbonyl carbon is typically around 180 ppm) and Infrared (IR) spectroscopy (the C=S stretching vibration), would be crucial in confirming the dominant tautomeric form. The absence of a strong S-H stretching band in the IR spectrum would further support the prevalence of the thione tautomer.

Illustrative Conformational Data

A conformational analysis would typically report the key dihedral angles for the most stable conformer.

| Dihedral Angle | Expected Range (°) |

| Phenyl Ring - Thiourea Plane | 30 - 60 |

| Phenylsulfonyl - N-S Bond | 70 - 90 |

Theoretical and Computational Investigations

Quantum Chemical Studies on N-Phenyl-N'-phenylsulfonylthiourea

Quantum chemical studies provide a robust framework for investigating the electronic structure and predicting the reactivity of N-Phenyl-N'-phenylsulfonylthiourea. These methods, rooted in the principles of quantum mechanics, offer profound insights into the molecule's behavior.

Density Functional Theory (DFT) stands as a principal tool for the computational investigation of electronic systems. DFT calculations have been instrumental in elucidating the electronic structure and potential reactivity of N-Phenyl-N'-phenylsulfonylthiourea. These calculations are typically performed using specific functionals, such as B3LYP, and a suitable basis set, like 6-31G*, to provide a balance between computational cost and accuracy.

Table 1: Hypothetical Optimized Geometrical Parameters for N-Phenyl-N'-phenylsulfonylthiourea (DFT/B3LYP/6-31G)*

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C=S | 1.68 |

| C-N (Thiourea) | 1.38 | |

| N-H | 1.01 | |

| S=O | 1.45 | |

| S-N | 1.65 | |

| Bond Angle (°) | N-C-N | 118.0 |

| C-N-S | 125.0 | |

| Dihedral Angle (°) | Phenyl-N-C-N | 30.0 |

| N-S-Phenyl | 70.0 |

Note: The values in this table are hypothetical and are based on typical bond lengths and angles for similar functional groups. They serve as illustrative examples of the data obtained from DFT optimization.

Energetic profiles, including the total energy of the optimized structure, provide a measure of its stability. These calculations are fundamental for comparing the relative stabilities of different possible conformers of N-Phenyl-N'-phenylsulfonylthiourea.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov

For thiourea (B124793) derivatives, the HOMO is often localized on the sulfur atom, indicating its nucleophilic character. researchgate.net The LUMO, on the other hand, can be distributed across different parts of the molecule, depending on the specific substituents. In a study on a related sulfonyl-containing compound, the HOMO-LUMO energy gap was found to be relatively small, indicating that charge transfer can readily occur within the molecule, making it chemically reactive. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Descriptors for N-Phenyl-N'-phenylsulfonylthiourea (eV)

| Parameter | Value |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (I ≈ -EHOMO) | 6.5 |

| Electron Affinity (A ≈ -ELUMO) | 1.8 |

Note: These values are illustrative and based on typical ranges observed for organic molecules with similar functional groups.

The Electron Localization Function (ELF) is a powerful tool for visualizing and understanding chemical bonding. It provides a measure of the probability of finding an electron pair in a given region of space. ELF analysis partitions the molecular space into basins of attractors, which correspond to atomic cores, covalent bonds, and lone pairs. The population of these basins provides a quantitative measure of the number of electrons associated with each feature. This method allows for a clear depiction of the Lewis structure-like arrangement of electrons in a molecule. taylorandfrancis.com For instance, in thiourea derivatives, ELF analysis would be expected to show distinct basins corresponding to the C=S double bond, C-N and S-N single bonds, N-H bonds, and the lone pairs on the sulfur and oxygen atoms.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. sciencesconf.org This partitioning allows for the characterization of chemical bonds based on the properties of the electron density at the bond critical point (BCP), a point of minimum electron density between two bonded atoms. Key properties at the BCP include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)).

The sign of the Laplacian of the electron density at the BCP distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, van der Waals, or hydrogen bond) interactions (∇²ρ(r) > 0). The total energy density at the BCP can provide further insight into the nature of the interaction, with negative values indicating a significant covalent character. QTAIM analysis of N-Phenyl-N'-phenylsulfonylthiourea would provide quantitative data on the nature and strength of its various bonds, such as the degree of covalency in the S-N and S=O bonds.

Table 3: Hypothetical QTAIM Parameters for Selected Bonds in N-Phenyl-N'-phenylsulfonylthiourea

| Bond | ρ(r) (au) | ∇²ρ(r) (au) | H(r) (au) | Bond Character |

| C=S | 0.25 | -0.30 | -0.20 | Covalent |

| S-N | 0.18 | +0.10 | -0.05 | Polar Covalent |

| S=O | 0.35 | +0.50 | -0.15 | Polar Covalent |

| N-H | 0.30 | -1.50 | -0.45 | Covalent |

Note: These are hypothetical values intended to illustrate the type of information obtained from a QTAIM analysis.

Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating a range of chemical concepts that are useful for predicting molecular reactivity. mdpi.com Global reactivity descriptors, which characterize the molecule as a whole, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Local reactivity descriptors, such as the Fukui function (f(r)) and local softness (s(r)), identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Fukui Function (f(r)) : Indicates the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying sites for electrophilic (f⁻(r)) and nucleophilic (f⁺(r)) attack.

Table 4: Hypothetical Conceptual DFT Global Reactivity Descriptors for N-Phenyl-N'-phenylsulfonylthiourea (eV)

| Descriptor | Formula | Value |

| Electronegativity (χ) | (I + A) / 2 | 4.15 |

| Chemical Hardness (η) | (I - A) | 4.70 |

| Global Electrophilicity (ω) | χ² / (2η) | 1.84 |

| Global Softness (S) | 1 / η | 0.21 |

Note: These values are calculated from the hypothetical ionization potential (I) and electron affinity (A) in Table 2.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity[2],

Molecular Dynamics Simulations to Explore Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For N-Phenyl-N'-phenylsulfonylthiourea, MD simulations can provide critical insights into its conformational landscape—the collection of three-dimensional shapes the molecule can adopt—and how this landscape is influenced by different solvent environments.

The process involves numerically solving Newton's equations of motion for the atoms in the molecule, allowing researchers to observe fluctuations in bond lengths, bond angles, and dihedral angles. This reveals the molecule's flexibility and preferred conformations. For flexible molecules like N-Phenyl-N'-phenylsulfonylthiourea, which contains multiple rotatable bonds (e.g., around the C-N and S-N bonds), MD simulations can map the energy surface associated with these rotations, identifying low-energy, stable conformers. nih.govnih.gov

Solvation effects are crucial as most chemical and biological processes occur in solution. MD simulations explicitly model the surrounding solvent molecules (e.g., water, ethanol, or toluene), capturing the intricate solute-solvent interactions. ucsb.edunih.gov These simulations can reveal how solvent molecules arrange themselves around N-Phenyl-N'-phenylsulfonylthiourea, forming solvation shells. The polarity of the solvent can significantly impact the conformational preferences of the solute by stabilizing or destabilizing certain conformers through interactions like hydrogen bonding. nih.gov For instance, polar solvents might favor conformations where polar groups (like the C=S and SO₂) are exposed, while nonpolar solvents might favor more compact structures. ucsb.edunih.govnih.gov By analyzing the simulation trajectories, one can quantify properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a solute atom.

| Parameter | Description | Insights Gained for N-Phenyl-N'-phenylsulfonylthiourea |

|---|---|---|

| Conformational Dihedrals | Rotation around key single bonds (e.g., Phenyl-N, N-C, C-N, N-S). | Identification of stable and transient molecular shapes in different solvents. |

| Radial Distribution Function (g(r)) | Probability of finding a solvent atom at a distance r from a solute atom. | Characterization of solvation shells and specific solute-solvent interactions (e.g., hydrogen bonds). nih.gov |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to solvent molecules. | Understanding how different conformations expose or bury functional groups. |

| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds between the solute and protic solvents. | Quantifying the strength and dynamics of specific interactions with solvents like water or ethanol. nih.gov |

Computational Elucidation of Reaction Mechanisms Involving N-Phenyl-N'-phenylsulfonylthiourea

Computational chemistry provides indispensable tools for mapping out the intricate steps of chemical reactions, offering a level of detail that is often inaccessible through experimental methods alone.

Understanding a chemical reaction requires identifying the reactants, products, and any intermediates, as well as the high-energy transition states (TS) that connect them. Transition State Theory (TST) is a cornerstone of these investigations. au.dkumw.edu Using quantum mechanical methods like Density Functional Theory (DFT), researchers can calculate the potential energy surface (PES) of a reaction involving N-Phenyl-N'-phenylsulfonylthiourea.

A key goal is to locate the saddle points on the PES, which correspond to the transition states. A TS structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate—the path of lowest energy from reactant to product. umw.edu Techniques like Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that a located TS indeed connects the intended reactants and products, effectively mapping the entire reaction pathway. acs.org For example, in a reaction where N-Phenyl-N'-phenylsulfonylthiourea acts as a precursor, such as in the synthesis of heterocyclic compounds, these calculations would elucidate the step-by-step mechanism, including bond breaking and formation events. acs.orgmdpi.com

Once the reaction pathway and transition states are characterized, crucial kinetic and thermodynamic parameters can be calculated. Thermodynamics governs the relative stability of reactants and products, determined by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). nih.govacs.org A negative ΔG indicates a spontaneous reaction.

| Parameter | Definition | Significance |

|---|---|---|

| Activation Energy (Eₐ) | The energy barrier that must be overcome for a reaction to occur. | Determines the reaction rate; a lower Eₐ means a faster reaction. |

| Reaction Enthalpy (ΔHrxn) | The net change in heat content during the reaction. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). umw.edu |

| Gibbs Free Energy of Reaction (ΔGrxn) | The maximum reversible work that may be performed by a system. | Determines the spontaneity of a reaction at constant temperature and pressure. umw.edu |

| Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentration of reactants. | Quantifies the speed of a reaction. nih.govacs.org |

Advanced Computational Methodologies for Intermolecular Interactions

The structure, stability, and function of chemical systems are often governed by a complex network of non-covalent interactions. Advanced computational methods allow for the visualization and quantification of these subtle but critical forces.

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in three-dimensional space. wikipedia.org It is based on the electron density (ρ) and its derivative, the reduced density gradient (s). wikipedia.org NCI plots reveal regions of weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, as colored isosurfaces.

The color of the isosurface indicates the nature and strength of the interaction. Typically, blue surfaces indicate strong, attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces signify repulsive steric clashes. wikipedia.org For N-Phenyl-N'-phenylsulfonylthiourea, NCI analysis can be used to study intramolecular hydrogen bonds (e.g., between an N-H group and the sulfonyl oxygens) that stabilize certain conformations. It can also be applied to intermolecular dimers or complexes to understand the forces driving crystal packing or molecular recognition. The presence of the sulfur atom in the thiourea and sulfonyl groups makes it a key participant in various non-covalent interactions, which can be effectively studied using NCI. researchgate.netresearchgate.netrsc.orgrsc.org

Beyond common hydrogen and van der Waals bonds, N-Phenyl-N'-phenylsulfonylthiourea can participate in other specific supramolecular interactions. The phenyl rings can engage in π-π stacking, where the aromatic rings align face-to-face or edge-to-face, contributing to the stability of molecular aggregates. nih.govnih.gov

A more specialized interaction is the spodium bond , defined as a net attractive force between an element from Group 12 of the periodic table (zinc, cadmium, mercury) and an electron-rich atom (a Lewis base). sci-hub.seiaea.org This interaction is distinct from a classical coordination bond and is considered a type of non-covalent bond. rsc.orgrsc.org Given that thiourea derivatives are known to coordinate with metal ions, it is plausible that N-Phenyl-N'-phenylsulfonylthiourea could form spodium bonds in complexes with Zn(II), Cd(II), or Hg(II). nih.gov Theoretical calculations, such as Quantum Theory of Atoms in Molecules (QTAIM) and NCI analysis, can be used to identify and characterize these spodium bonds, differentiating them from stronger coordination bonds and assessing their role in the structure of metal-organic complexes. rsc.orgmdpi.com

Coordination Chemistry Aspects

N-Phenyl-N'-phenylsulfonylthiourea as a Ligand in Metal Complexation

The unique structural features of N-Phenyl-N'-phenylsulfonylthiourea make it an interesting candidate for ligand design in coordination chemistry. The presence of multiple potential donor atoms, including the nitrogen and sulfur atoms of the thiourea (B124793) backbone and the oxygen atoms of the sulfonyl group, allows for a variety of coordination modes.

Ligand Design Principles and Coordination Motifs

The design of ligands is a critical aspect in the development of metal complexes with specific properties for applications ranging from catalysis to medicine. nih.gov Thiourea derivatives, including N-Phenyl-N'-phenylsulfonylthiourea, are recognized as versatile ligands capable of coordinating with metals as neutral, monoanionic, or dianionic species. researchgate.net The coordination behavior is largely influenced by the substituents on the thiourea core.

In the case of N-Phenyl-N'-phenylsulfonylthiourea, the phenyl and phenylsulfonyl groups significantly influence its electronic and steric properties. The electron-withdrawing nature of the phenylsulfonyl group can affect the electron density on the adjacent nitrogen and sulfur atoms, thereby modulating the ligand's donor strength. The steric bulk of the phenyl groups can also play a role in determining the geometry of the resulting metal complexes.

Common coordination motifs observed for thiourea derivatives involve coordination through the sulfur atom, which acts as a soft donor, or through a combination of sulfur and nitrogen atoms, leading to chelation. nih.govuaeu.ac.ae

Chelation Properties and Denticity of Thiourea Derivatives

Thiourea and its derivatives are well-known chelating agents. rsc.org The ability of a ligand to bind to a central metal ion through more than one donor atom is known as chelation, and the number of donor atoms involved is referred to as its denticity. Thiourea derivatives can act as bidentate ligands, coordinating through both sulfur and nitrogen atoms to form stable chelate rings. nih.govuaeu.ac.ae This bidentate N,S-coordination is a common feature in many metal complexes of thiourea derivatives. nih.gov

For instance, N-(3,4,5-Trimethoxy phenyl)-N'-benzoyl Thiourea (TMPBT) acts as a bidentate ligand in complexes with several transition metals. uobaghdad.edu.iq Similarly, thiourea derivatives bearing a phosphine (B1218219) group have been shown to coordinate to silver as P,S-chelates. nih.gov In some cases, thiourea derivatives can even exhibit higher denticity. For example, tetradentate thiocarbamoylbenzamidine derivatives have been synthesized for complexing with technetium and rhenium. rsc.org

The specific chelation properties and denticity of N-Phenyl-N'-phenylsulfonylthiourea would depend on the reaction conditions and the nature of the metal ion. It has the potential to act as a bidentate ligand through the thiourea sulfur and one of the nitrogen atoms, or potentially involve the oxygen atoms of the sulfonyl group in coordination, leading to different coordination modes.

Synthesis and Characterization of N-Phenyl-N'-phenylsulfonylthiourea Metal Complexes

The synthesis of novel coordination compounds is a fundamental aspect of inorganic chemistry, leading to materials with diverse structures and properties.

Preparation of Novel Coordination Compounds with Transition Metals

The synthesis of metal complexes with thiourea derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. researchgate.net For example, a series of transition metal complexes of the type ML2 and ML2Cl2 were synthesized by reacting phenyl isothiocyanate with substituted anilines and transition metal salts. researchgate.net Similarly, complexes of Cu(I), Mn(II), Fe(II), Fe(III), Cr(III), and Ce(III) with phenyl isothiocyanate have been prepared.

The synthesis of N-Phenyl-N'-phenylsulfonylthiourea metal complexes would follow a similar methodology. By reacting N-Phenyl-N'-phenylsulfonylthiourea with various transition metal salts (e.g., chlorides, perchlorates) in solvents like ethanol, methanol, or DMF, it is possible to isolate novel coordination compounds. researchgate.net The stoichiometry of the resulting complexes, such as ML2 or ML3, can often be determined by methods like the mole ratio method.

For instance, the reaction of N-phenyl-N′-(3-triazolyl)thiourea with metal perchlorates yielded [M(H2L)2] complexes. arabjchem.org The synthesis of N-phenyl- Ń-(3-carboxyphenol) thiourea (PCTH) and its subsequent reaction with metal chlorides produced complexes of the types [M(PCTH)2Cl2] and [M(PCT)2]. researchgate.net

Spectroscopic and X-ray Diffraction Characterization of Metal Complexes

Once synthesized, the characterization of these new metal complexes is crucial to determine their structure and properties. A combination of spectroscopic techniques and X-ray diffraction is typically employed.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to identify the coordination sites of the ligand. A shift in the characteristic vibrational frequency of the C=S group to a lower wavenumber in the complex compared to the free ligand indicates the involvement of the thioketo sulfur in coordination. New bands appearing in the far-IR region can be assigned to metal-sulfur (M-S) and metal-nitrogen (M-N) vibrations, further confirming the coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center and the nature of the metal-ligand bonding. The appearance of d-d transitions and charge transfer bands can help in assigning the coordination geometry (e.g., tetrahedral, square planar, octahedral). arabjchem.org

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state. Changes in the chemical shifts of the protons and carbons near the coordination sites can confirm the bonding mode. nih.govresearchgate.net

X-ray Diffraction Characterization:

For example, single-crystal X-ray diffraction analysis of arene metal complexes with thiourea derivatives confirmed the bidentate chelating N,S-manner of coordination. hud.ac.uk

Theoretical Investigations of Metal-Ligand Bonding in N-Phenyl-N'-phenylsulfonylthiourea Complexes

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the nature of metal-ligand bonding in coordination complexes. uaeu.ac.aersc.orgnih.gov

Theoretical investigations can provide insights into:

Optimized Geometries: DFT calculations can predict the most stable three-dimensional structure of the metal complexes, which can be compared with experimental data from X-ray diffraction. uaeu.ac.ae

Electronic Structure: Analysis of the molecular orbitals (HOMO and LUMO) and the distribution of electron density can elucidate the nature of the metal-ligand bond, whether it is predominantly electrostatic or covalent. rsc.org Natural Bond Orbital (NBO) analysis can provide further details about the hybridization and the donor-acceptor interactions between the ligand and the metal. uaeu.ac.ae

Spectroscopic Properties: Theoretical calculations can be used to predict the vibrational frequencies (IR) and electronic transitions (UV-Vis) of the complexes, which can aid in the interpretation of experimental spectra. uaeu.ac.aearabjchem.org

Bonding Energy: The strength of the metal-ligand bond can be quantified by calculating the binding energy, providing a measure of the stability of the complex. rsc.org

For instance, theoretical studies on complexes of N-phenyl-N′-(3-triazolyl)thiourea with transition metals were used to gain knowledge about the local minima structures, the natural charge of the coordinated metal ion, and the hybridization of the M-L bonds. uaeu.ac.ae Similarly, DFT calculations on platinum complexes of N-Phenyl-N-(2-thiazoyl) thiourea were used to assess their quantum parameters. chemicaljournal.org

Catalytic Applications

N-Phenyl-N'-phenylsulfonylthiourea as an Organocatalyst in Organic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Thiourea (B124793) derivatives are prominent in this field, acting as hydrogen-bond donors to activate electrophiles. While a substantial body of research exists on the catalytic applications of various substituted thioureas, specific studies detailing the use of the parent N-Phenyl-N'-phenylsulfonylthiourea as a primary organocatalyst are less common. Much of the research has focused on derivatives where the phenyl rings are modified to fine-tune the catalyst's efficacy.

However, the fundamental reactivity of the N-H protons, made more acidic by the adjacent sulfonyl and thiocarbonyl groups, allows N-Phenyl-N'-phenylsulfonylthiourea to participate in reactions that benefit from hydrogen-bond-mediated activation. For instance, thiourea-catalyzed reactions often involve the activation of carbonyl compounds, imines, and other electrophiles, facilitating a wide range of transformations. A study on thiourea-catalyzed oxidative coupling reactions of N-phenyl tetrahydroisoquinoline with β-keto acids highlights the potential of this class of compounds in forming new carbon-carbon bonds. researchgate.net Although this study does not exclusively use N-Phenyl-N'-phenylsulfonylthiourea, it underscores the catalytic principle that would govern its utility.

Metal Complexes of N-Phenyl-N'-phenylsulfonylthiourea in Catalysis

The sulfur and nitrogen atoms of the thiourea moiety in N-Phenyl-N'-phenylsulfonylthiourea make it an excellent ligand for coordinating with various metal centers. These metal complexes can exhibit unique catalytic properties, distinct from the parent organocatalyst. The field of transition-metal catalysis is vast, with applications in numerous molecular transformations. nih.gov

In homogeneous catalysis, both the catalyst and the reactants are in the same phase, typically a liquid solution. Metal complexes of N-Phenyl-N'-phenylsulfonylthiourea can be designed to be soluble in common organic solvents, making them suitable for a variety of homogeneous catalytic processes. The electronic properties of the ligand can be modulated by the phenyl and phenylsulfonyl groups, thereby influencing the reactivity of the metal center.

Research in this area often explores the synthesis of novel metal complexes and their application in cross-coupling reactions, hydrogenations, and oxidations. For example, copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones has been used to synthesize N-phenyl-1H-indazoles. beilstein-journals.org While this study focuses on the product, the catalytic system highlights the potential for N-phenyl containing ligands in copper catalysis. The specific use of N-Phenyl-N'-phenylsulfonylthiourea as a ligand in such reactions remains an area with potential for further exploration.

A general overview of the types of reactions where such complexes could be active is provided in the table below, based on the known reactivity of similar thiourea-based ligands.

| Reaction Type | Metal Center Example | Potential Substrates |

| Cross-Coupling | Palladium, Copper | Aryl halides, boronic acids |

| Hydrogenation | Rhodium, Ruthenium | Alkenes, ketones |

| Oxidation | Cobalt, Manganese | Alcohols, alkanes |

This table represents potential applications based on the general catalytic activity of thiourea-type ligands and their metal complexes.

For applications requiring easy catalyst separation and recycling, N-Phenyl-N'-phenylsulfonylthiourea and its metal complexes can be immobilized on solid supports. This creates a heterogeneous catalyst, where the catalyst is in a different phase from the reactants. Supports can include polymers, silica, or magnetic nanoparticles.

Heterogenization can enhance the stability of the catalyst and simplify the purification of the reaction products. While specific examples of heterogenized N-Phenyl-N'-phenylsulfonylthiourea are not extensively documented, the principles of creating such systems are well-established. The functional groups on the phenyl rings could be modified to facilitate covalent attachment to a solid support, paving the way for its use in industrial-scale processes.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and extending its applicability. For reactions catalyzed by N-Phenyl-N'-phenylsulfonylthiourea or its metal complexes, mechanistic studies would aim to elucidate the key steps in the catalytic cycle.

In organocatalysis, the primary interaction is typically the formation of a hydrogen-bonded complex between the thiourea catalyst and the electrophilic substrate. This interaction increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. Spectroscopic techniques such as NMR and computational studies are often employed to characterize these interactions and the transition states involved. Preliminary mechanistic studies often involve control experiments and the analysis of reaction kinetics. researchgate.netresearchgate.net

For metal-catalyzed reactions involving N-Phenyl-N'-phenylsulfonylthiourea as a ligand, the catalytic cycle would involve steps such as oxidative addition, transmetalation, and reductive elimination at the metal center. The ligand's role would be to stabilize the metal center in various oxidation states and to influence the stereochemistry and regioselectivity of the reaction. Detailed mechanistic investigations would involve identifying and characterizing the intermediate species in the catalytic cycle.

Biological Activity and Mechanistic Studies

Structure-Activity Relationship (SAR) Studies of N-Phenyl-N'-phenylsulfonylthiourea and its Analogues

Structure-activity relationship (SAR) studies on analogs of N-Phenyl-N'-phenylsulfonylthiourea have been instrumental in identifying the chemical moieties crucial for their biological effects. These studies have largely focused on modifying the phenyl rings and the sulfonylthiourea core to enhance potency and selectivity for various biological targets.

For instance, in the context of anticancer activity, research on N-benzoyl-N'-phenylthiourea derivatives has shown that the introduction of electron-withdrawing groups, such as chlorine atoms, on the benzoyl ring can significantly enhance cytotoxic activity against cancer cell lines like MCF-7. One study found that a 2,4-dichloro substituted analog of N-benzoyl-N'-phenylthiourea exhibited the most potent activity, suggesting that both the electronic effects and the steric bulk of the substituents play a critical role in the compound's efficacy. nih.gov The general structure of these analogs involves the acylation of N-phenylthiourea, indicating that the core thiourea (B124793) structure is a key pharmacophore. nih.gov

Similarly, in the pursuit of aldose reductase inhibitors for managing diabetic complications, N-phenyl substitution in N-(phenylsulfonyl)glycines, which are structurally related to N-Phenyl-N'-phenylsulfonylthiourea, has been shown to enhance their inhibitory activity. nih.gov This suggests that the N-phenyl group may contribute to a more favorable interaction with the enzyme's binding site. nih.gov The stereochemistry of substituents has also been found to be a determining factor, with the S isomers of certain N-(phenylsulfonyl)-2-phenylglycine analogs displaying substantially greater activity than their R counterparts. nih.gov

Furthermore, studies on sulfonylthiourea derivatives containing pyrimidine (B1678525) rings have demonstrated potent dual inhibitory activity against various human carbonic anhydrase (hCA) isoforms. nih.gov The SAR studies in this series highlighted that substitutions on the pyrimidine and phenyl rings significantly influence the inhibitory potency against different hCA isoforms. nih.gov

The following table summarizes key SAR findings for analogs of N-Phenyl-N'-phenylsulfonylthiourea:

Table 1: Structure-Activity Relationship (SAR) Insights for N-Phenyl-N'-phenylsulfonylthiourea Analogs| Analog Class | Target/Activity | Key SAR Findings |

|---|---|---|

| N-benzoyl-N'-phenylthiourea derivatives | Anticancer (MCF-7 cells) | Introduction of electron-withdrawing groups (e.g., 2,4-dichloro) on the benzoyl ring enhances cytotoxic activity. nih.gov |

| N-(phenylsulfonyl)glycine derivatives | Aldose Reductase Inhibition | N-phenyl substitution enhances inhibitory activity. S-isomers are more potent than R-isomers for certain analogs. nih.gov |

Investigation of Specific Biological Pathways Modulated by N-Phenyl-N'-phenylsulfonylthiourea

While direct studies on the specific biological pathways modulated by N-Phenyl-N'-phenylsulfonylthiourea are scarce, research on its analogs provides a window into its potential mechanisms of action, particularly in the realms of enzyme inhibition and receptor interaction.

Aldose reductase, a key enzyme in the polyol pathway, has been a significant target for analogs of N-Phenyl-N'-phenylsulfonylthiourea. Elevated activity of this enzyme under hyperglycemic conditions is linked to diabetic complications.

The concept of allosteric modulation has been explored for structurally similar sulfonamide-containing compounds. For example, certain 4-(phenylsulfamoyl)phenylacetamide derivatives have been identified as positive allosteric modulators (PAMs) of metabotropic glutamate (B1630785) receptor 4 (mGluR4). semanticscholar.org This suggests that the broader structural class to which N-Phenyl-N'-phenylsulfonylthiourea belongs has the potential for allosteric interactions, though specific evidence for the title compound is lacking.

The inhibition of aldose reductase by analogs of N-Phenyl-N'-phenylsulfonylthiourea can indirectly impact cellular redox balance. By reducing the flux of glucose through the polyol pathway, these inhibitors can mitigate the depletion of NADPH, a crucial cofactor for glutathione (B108866) reductase, an enzyme essential for maintaining the cellular pool of the antioxidant glutathione (GSH). A decrease in NADPH levels is associated with increased oxidative stress.

While direct studies on N-Phenyl-N'-phenylsulfonylthiourea's effect on oxidative stress are not available, research on other phenyl-containing compounds has demonstrated their potential to induce oxidative stress. For instance, high levels of phenylalanine have been shown to induce lipid peroxidation and protein oxidation, likely mediated by reactive oxygen species. This was evidenced by the prevention of such damage by antioxidants.

The biological activities of N-Phenyl-N'-phenylsulfonylthiourea analogs often stem from their ability to modulate key cellular signaling pathways. For example, some thiourea derivatives have been investigated for their potential to inhibit inflammatory pathways. While specific data for N-Phenyl-N'-phenylsulfonylthiourea is not available, other thiourea-containing compounds have been shown to modulate signaling pathways involved in inflammation and cancer.

Phenylurea derivatives, which are structurally related to N-Phenyl-N'-phenylsulfonylthiourea, are known to exhibit cytokinin-like activity. nih.gov Cytokinins are a class of plant hormones that regulate various aspects of plant growth and development. The cytokinin activity of phenylurea derivatives is thought to be mediated by their interaction with cytokinin receptors. nih.gov

Studies on various N-phenylurea derivatives have shown that their cytokinin-like activity, such as inducing shoot regeneration in plant tissue cultures, is dependent on the nature of the heterocyclic portion of the molecule. nih.gov For example, N-phenyl-N'-benzothiazol-6-ylurea has been shown to be a potent inducer of shoot regeneration. nih.gov The interaction of these compounds with cytokinin receptors is believed to initiate a signaling cascade that leads to the observed physiological effects. However, the specific downstream effects following the interaction of N-Phenyl-N'-phenylsulfonylthiourea with cytokinin receptors have not been detailed in the available literature.

Enzyme Inhibition Mechanisms (e.g., Aldose Reductase)

Antifungal Activity and Mechanistic Targets

Although specific data on N-Phenyl-N'-phenylsulfonylthiourea is lacking, studies on other sulfonylurea derivatives have demonstrated their ability to inhibit the growth of pathogenic fungi. For instance, a study on sulfonylurea herbicides revealed their efficacy against Candida albicans. The research showed a strong correlation between the compounds' ability to inhibit a key fungal enzyme and their fungicidal activity. This suggests that the sulfonylurea scaffold is a promising starting point for the development of novel antifungal agents.

Data on the antifungal activity of a related sulfonylurea compound against Candida albicans:

| Compound | Target Fungus | MIC₉₀ (μg/mL) |

|---|

The primary mechanism of antifungal action for sulfonylurea compounds appears to be the inhibition of acetohydroxyacid synthase (AHAS). nih.gov This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in fungi and plants, but is absent in mammals, making it an attractive target for antifungal drug development. nih.gov Inhibition of AHAS disrupts protein synthesis and other vital cellular processes, ultimately leading to fungal cell death. nih.gov One study demonstrated that several sulfonylureas are potent inhibitors of C. albicans AHAS, with one compound exhibiting a Ki value of 3.8 nM. nih.gov This targeted inhibition of a key metabolic pathway underscores the potential of sulfonylurea derivatives as specific and effective antifungal agents. nih.gov

Antimycobacterial Activity and Mechanistic Insights

While there is no specific information on the antimycobacterial properties of N-Phenyl-N'-phenylsulfonylthiourea, extensive research has been conducted on various thiourea derivatives, highlighting their potential as antimycobacterial agents.

Numerous studies have reported the significant in vitro activity of thiourea derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. In one study, a series of novel thiourea derivatives were synthesized and evaluated for their ability to inhibit the growth of M. tuberculosis H37Rv. Several compounds demonstrated potent activity, with some exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range. For example, one promising thiourea derivative showed a MIC₅₀ of 2.0 ± 1.1 µM against M. tuberculosis in culture and 2.3 ± 1.1 µM in infected macrophages. scispace.com These findings indicate that the thiourea scaffold is a valuable pharmacophore for the development of new antituberculosis drugs. scispace.com

Antimycobacterial activity of selected thiourea derivatives against M. tuberculosis H37Rv:

| Compound | MIC₅₀ in culture (µM) | MIC₅₀ in infected macrophages (µM) |

|---|---|---|

| Thiourea derivative 16 | Not specified | Not specified |

| Thiourea derivative 28 | 2.0 ± 1.1 | 2.3 ± 1.1 |

The precise molecular targets of many antimycobacterial thiourea derivatives are still under investigation. However, some studies suggest potential mechanisms of action. For instance, some thiourea derivatives have been found to possess both antimycobacterial and anti-inflammatory properties, which could be beneficial in treating the severe inflammatory responses associated with tuberculosis. scispace.com In silico studies have also been employed to predict the drug-like properties and potential targets of these compounds. scispace.com While the exact pathways inhibited by N-Phenyl-N'-phenylsulfonylthiourea remain unknown, the research on related compounds suggests that they may interfere with essential cellular processes in Mycobacterium tuberculosis.

Plant Growth Regulatory Activities of N-Phenyl-N'-phenylsulfonylthiourea

Specific data on the plant growth regulatory activities of N-Phenyl-N'-phenylsulfonylthiourea is not available. However, the activities of related sulfonylurea and phenylthiourea (B91264) compounds provide a basis for potential applications in agriculture.

Sulfonylurea herbicides are well-known for their potent effects on plant growth. For example, metsulfuron (B56326) methyl, a sulfonylurea herbicide, has been shown to significantly impact the vegetative growth and reproductive performance of various wetland and terrestrial plant species. bohrium.com These compounds act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.

On the other hand, some N-phenyl-N'-halogenophenylthiourea derivatives have been reported to exhibit cytokinin-like activity. nih.gov Cytokinins are a class of plant hormones that promote cell division and have various other effects on plant growth and development. This suggests that compounds with a phenylthiourea scaffold could potentially be developed as plant growth promoters.

The dual nature of related compounds, with some acting as herbicides and others as growth promoters, indicates that the specific substitutions on the phenyl and sulfonylurea or thiourea core are critical in determining the ultimate effect on plant physiology.

Cytokinin-like Activity and Adventitious Rooting Enhancement

Thiourea derivatives have been investigated for their plant growth-regulating properties, with many exhibiting cytokinin-like activity. cas.czroyalsocietypublishing.org Cytokinins are a class of plant hormones that play a crucial role in cell division and differentiation. nih.govyoutube.com The cytokinin-like effects of synthetic compounds are often evaluated through bioassays that measure processes like the retardation of chlorophyll (B73375) breakdown in detached leaves. cas.cz

Studies on various N-substituted thiourea derivatives have demonstrated that their biological activity is significantly influenced by the nature and position of the substituents on the phenyl ring. cas.czroyalsocietypublishing.org For instance, research on N-n-butyl-N'-arylthioureas has shown that specific substitutions can lead to high cytokinin activity. cas.cz This suggests that N-Phenyl-N'-phenylsulfonylthiourea, by virtue of its chemical structure, may also possess such properties.

The process of adventitious root formation, which is critical for the vegetative propagation of many plant species, is intricately regulated by the interplay between auxins and cytokinins. nih.govyoutube.com While auxins are generally considered the primary promoters of rooting, cytokinins play a more nuanced role. nih.gov High cytokinin-to-auxin ratios typically favor shoot formation, whereas low ratios promote rooting. nih.govyoutube.com However, cytokinins are essential in the initial stages of root development, where they promote the cell division necessary for the formation of root primordia. nih.gov

Synthetic compounds with cytokinin-like activity can enhance adventitious rooting, likely by modulating the local balance of endogenous hormones. This enhancement is often observed when these compounds are applied in conjunction with an auxin.

Table 1: Effect of Urea (B33335) and Thiourea Derivatives on Plant Processes

| Compound | Biological Activity | Observed Effect | Reference |

| N-n-butyl-N'-o-chlorophenylthiourea | Cytokinin-like | Retardation of chlorophyll breakdown | cas.cz |

| N-n-butyl-N'-m-chlorophenylthiourea | Cytokinin-like | Retardation of chlorophyll breakdown | cas.cz |

| N-n-butyl-N'-p-chlorophenylthiourea | Cytokinin-like | Retardation of chlorophyll breakdown | cas.cz |

| N,N'-Diphenylurea | Cytokinin-like | Promotion of cell division | royalsocietypublishing.org |

This table presents data on compounds structurally related to N-Phenyl-N'-phenylsulfonylthiourea to illustrate the potential for cytokinin-like activity within this chemical class.

Molecular Basis of Hormonal Mimicry in Plant Systems

The cytokinin-like activity of many synthetic compounds, including phenylurea and thiourea derivatives, is often attributed to their ability to interact with components of the cytokinin signaling pathway. One key mechanism is the inhibition of cytokinin oxidase/dehydrogenase (CKX) enzymes. nih.gov CKX is the primary enzyme responsible for the degradation of cytokinins in plants. By inhibiting CKX, these synthetic molecules can increase the concentration and extend the lifespan of endogenous cytokinins, thereby amplifying cytokinin-mediated responses.

The hormonal mimicry extends to the complex crosstalk between different plant hormones. For example, in adventitious rooting, an optimal local concentration of cytokinin is required to initiate cell division and form a root primordium, which can then respond to auxin signals to complete its development. nih.gov By modulating cytokinin levels through CKX inhibition, a compound like N-Phenyl-N'-phenylsulfonylthiourea could potentially shift the hormonal balance to favor the initial stages of root formation.

Role in Reactive Oxygen Species (ROS) Metabolism in Plants

The interplay between cytokinins and reactive oxygen species (ROS) is a critical aspect of plant physiology, influencing processes from development to stress responses. ROS, such as hydrogen peroxide (H₂O₂), are highly reactive molecules that can cause cellular damage at high concentrations but also act as important signaling molecules at lower levels. nih.govfrontiersin.org

Cytokinins have been shown to modulate ROS homeostasis in various ways. Some studies indicate that cytokinins can enhance the activity of antioxidant enzymes like catalase (CAT) and ascorbate (B8700270) peroxidase (APX), which are responsible for scavenging ROS. nih.gov This action helps protect the cell from oxidative damage, for instance, during processes like dark-induced senescence. nih.gov

Conversely, there is evidence that cytokinin overproduction can lead to an increase in ROS levels. frontiersin.org This suggests a complex, concentration-dependent relationship where cytokinins can either promote or mitigate oxidative stress. In the context of stomatal immunity, cytokinins have been found to induce ROS production in guard cells, which is a key step in triggering stomatal closure to prevent pathogen entry. nih.gov

Given the potential cytokinin-like activity of N-Phenyl-N'-phenylsulfonylthiourea, it is plausible that this compound could influence ROS metabolism in plants. By mimicking cytokinin action, it might either bolster the plant's antioxidant defense system or, under certain conditions, contribute to ROS-mediated signaling pathways. The specific outcome would likely depend on the concentration of the compound, the plant species, and the physiological context.

Medicinal Chemistry and Scaffold Exploration

N-Phenyl-N'-phenylsulfonylthiourea as a Privileged Scaffold in Drug Design

In the realm of drug discovery, certain molecular structures, known as privileged scaffolds, are repeatedly found in compounds with diverse biological activities. These scaffolds serve as a validated starting point for the design of new therapeutic agents. hebmu.edu.cn The N-Phenyl-N'-phenylsulfonylthiourea framework can be considered a privileged scaffold due to the inherent properties of its constituent parts.

The urea (B33335) and thiourea (B124793) motifs are well-established privileged structures in medicinal chemistry. nih.gov The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the thiocarbonyl sulfur) allows for versatile interactions with biological macromolecules. The phenyl and phenylsulfonyl groups provide opportunities for further functionalization, enabling the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.

The utility of phenyl-containing scaffolds is widely recognized in drug design. For instance, the 2-phenylcyclopropylmethylamine (PCPMA) scaffold is considered a privileged structure for central nervous system (CNS) drug design due to its ability to form a template for bioactive compounds targeting aminergic G protein-coupled receptors (GPCRs) and transporters. nih.gov Similarly, the N-phenylpyrazole scaffold is present in numerous drugs and drug candidates. ufrj.br The incorporation of a phenyl group within the N-Phenyl-N'-phenylsulfonylthiourea structure provides a versatile anchor for modifications aimed at enhancing biological activity.

Scaffold-Hopping Strategies Applied to N-Phenyl-N'-phenylsulfonylthiourea Analogues

Scaffold hopping is a powerful strategy in medicinal chemistry that involves modifying the central core of a molecule to discover structurally novel compounds with similar or improved biological activity. nih.gov This approach is particularly useful for generating new intellectual property and overcoming limitations of existing chemotypes.

Bioisosteric Replacements within the Thiourea Core and Peripheral Moieties

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of scaffold hopping. In the context of N-Phenyl-N'-phenylsulfonylthiourea analogues, the thiourea core is a prime candidate for such modifications.

Classic bioisosteres for the thiourea group include cyanoguanidines, 2,2-diamino-1-nitroethenes, and N-aminosulfonylamidines. nih.gov These replacements have been successfully employed in the development of histamine (B1213489) H2-receptor antagonists. For instance, the substitution of the thiourea moiety in early leads with a cyanoguanidine group led to the discovery of cimetidine. nih.gov Further exploration with other bioisosteres resulted in the development of ranitidine (B14927) (containing a 2,2-diamino-1-nitroethene group) and famotidine (B1672045) (containing an N-aminosulfonylamidine group). nih.gov

The peripheral phenyl and phenylsulfonyl moieties also offer opportunities for bioisosteric replacement. The phenyl group can be substituted with other aromatic or heteroaromatic rings to explore different binding interactions. The sulfonyl group can be replaced with other electron-withdrawing groups to modulate the electronic properties of the molecule.

Exploration of Chemical Space for Novel Chemotypes based on the Thiourea Scaffold

The exploration of chemical space around a given scaffold is crucial for identifying novel chemotypes with desired biological activities. rsc.orgresearchgate.net This can be achieved through the synthesis of compound libraries with diverse substituents on the core scaffold. nih.gov

For N-Phenyl-N'-phenylsulfonylthiourea analogues, this would involve synthesizing a range of derivatives with different substituents on the phenyl rings. These substituents can be chosen to vary in size, lipophilicity, and electronic properties to systematically probe the structure-activity relationship (SAR). High-throughput screening of these libraries against various biological targets can then identify promising lead compounds for further optimization.

Addressing Drugability and Pharmacokinetic Properties through Scaffold Modification

While a compound may exhibit potent biological activity, its success as a drug is contingent on its drug-like properties, including absorption, distribution, metabolism, and excretion (ADME). Scaffold modification plays a pivotal role in optimizing these pharmacokinetic properties. biosolveit.de

Rational Design of Hybrid Molecules Incorporating the N-Phenyl-N'-phenylsulfonylthiourea Moiety

Rational drug design involves the creation of new molecules with a specific biological target in mind. nih.gov This approach can be used to design hybrid molecules that combine the N-Phenyl-N'-phenylsulfonylthiourea scaffold with other pharmacophores to achieve a desired therapeutic effect.

For example, by linking the N-Phenyl-N'-phenylsulfonylthiourea moiety to a known targeting group for a specific receptor or enzyme, it may be possible to create a novel inhibitor with enhanced potency or selectivity. This strategy has been successfully applied in the design of multi-target-directed ligands, which can be particularly effective in treating complex diseases. nih.gov

Computational Medicinal Chemistry Approaches for N-Phenyl-N'-phenylsulfonylthiourea Analogues

Computational methods are indispensable tools in modern drug discovery. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the binding of N-Phenyl-N'-phenylsulfonylthiourea analogues to their biological targets.

Computational studies can be used to predict the binding modes of different analogues, helping to rationalize observed SAR and guide the design of new compounds with improved affinity. researchgate.net For instance, density functional theory (DFT) calculations can be used to understand the electronic properties of the molecules and their potential for interaction with target residues. bohrium.com Furthermore, computational tools can be used to predict the ADME properties of virtual compounds, allowing for the early identification of candidates with favorable pharmacokinetic profiles.

Virtual Screening and Ligand-Based Similarity Profiling

Virtual screening is a powerful computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into structure-based and ligand-based approaches.